

A Technical Guide to the Physical and Chemical Properties of Leucrose

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [D-glucopyranosyl- α -($1 \rightarrow 5$)-D-fructopyranose] is a non-cariogenic disaccharide and a structural isomer of sucrose.[1][2] Naturally occurring in trace amounts in pollen and honey, it is commercially produced via an enzymatic transglycosylation reaction catalyzed by dextransucrase from sucrose.[1][2][3] Its unique α -($1 \rightarrow 5$) glycosidic linkage confers distinct physical and chemical properties compared to sucrose, including its status as a reducing sugar and its resistance to acid hydrolysis. These characteristics make **Leucrose** a subject of significant interest as a sugar substitute in the food and pharmaceutical industries, with potential applications in managing metabolic health. This guide provides a comprehensive overview of the core physical and chemical properties of **Leucrose**, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.

Chemical Identity and Structure

Leucrose, systematically named 5-O- α -D-glucopyranosyl-D-fructose, is a ketodisaccharide. Unlike sucrose, which possesses an α -(1 \rightarrow 2)-glycosidic bond, **Leucrose** is characterized by an α -(1 \rightarrow 5) linkage between the glucose and fructose moieties. This structural difference is fundamental to its chemical behavior.

Key Identifiers:



• CAS Number: 7158-70-5

Molecular Formula: C12H22O11

Molecular Weight: 342.30 g/mol

Physical Properties

Leucrose is a white, crystalline solid that typically crystallizes as a monohydrate. Its key physical properties are summarized in the table below.

Table 1: Physical Properties of Leucrose

Property	Value	Source(s)
Melting Point	156-158 °C	
Specific Optical Rotation	-7.5°	_
Solubility (in water)	64% (w/v) at 30°C	_
Water of Crystallization	4.5% (as monohydrate)	_
Density (Predicted)	1.69 ± 0.1 g/cm ³	_
Boiling Point (Predicted)	783.2 ± 60.0 °C	_
Caloric Value	17 kJ/g	_

Chemical Properties

The chemical nature of **Leucrose** is largely defined by its unique glycosidic bond and the presence of a free anomeric carbon on the fructose unit.

Table 2: Chemical and Biochemical Properties of Leucrose



Property	Description	Source(s)
Reducing Sugar	Yes. The free ketone group on the fructose moiety allows it to act as a reducing agent. This is a key distinction from the non- reducing sucrose.	
Acid Hydrolysis	Exhibits considerable resistance to acid hydrolysis compared to sucrose due to the stable α -(1 \rightarrow 5) linkage.	
Enzymatic Hydrolysis	It is a substrate for α-glucosidase and is efficiently hydrolyzed in the human small intestine to glucose and fructose.	
Cariogenicity	Considered non-cariogenic. It is not readily fermented into harmful organic acids by the microbial flora of the oral cavity and does not contribute to dental plaque formation.	
Sweetening Power	40-50% relative to sucrose, depending on concentration and temperature.	_

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Leucrose.

Enzymatic Synthesis of Leucrose

Leucrose is produced by the enzymatic transglycosylation of sucrose, catalyzed by dextransucrase (α -(1-6)-glycosyl transferase) from Leuconostoc mesenteroides. In this

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reaction, the enzyme cleaves the glycosidic bond of sucrose and transfers the glucose moiety to a fructose acceptor molecule.

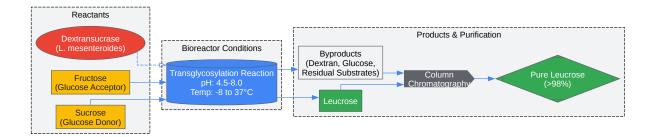
Materials:

- Dextransucrase enzyme solution (from L. mesenteroides culture)
- Sucrose
- Fructose
- Appropriate buffer solution (e.g., citrate or phosphate buffer)
- Stirred-tank bioreactor

Protocol:

- Enzyme Preparation: Culture Leuconostoc mesenteroides (e.g., strain B-512F) in a sucrose-containing medium. After sufficient growth, remove the bacterial cells by centrifugation to obtain the extracellular dextransucrase enzyme solution.
- Reaction Setup: Prepare an aqueous solution containing fructose. A typical molar ratio to maximize Leucrose yield is 1:2 (sucrose:fructose). A patent for the process specifies using at least 100 mmoles of fructose per 1,000 International Units (I.U.) of enzyme.
- Parameter Optimization: Adjust the reaction mixture to the optimal pH range of 4.5 to 8.0 and maintain the temperature between 265 K to 310 K (-8 °C to 37 °C).
- Transglycosylation Reaction: Add the sucrose solution to the fructose-enzyme mixture. The
 addition is often performed gradually over an extended period (e.g., up to 70 hours) to
 maximize the conversion rate, which can reach 85-95% of the initial sucrose.
- Reaction Termination: The reaction is stopped when the desired conversion is achieved,
 typically monitored by analyzing the sugar composition via HPLC.





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Caption: Enzymatic synthesis and purification workflow for **Leucrose**.

Purification by Column Chromatography

Following synthesis, **Leucrose** is separated from byproducts like dextrans, residual fructose, and glucose using column chromatography.

Materials:

- · Glass chromatography column
- Stationary Phase: Silica gel (60–120 mesh size is common)
- Mobile Phase (Eluent): A solvent system capable of separating sugars, often a gradient of acetonitrile and water.
- Fraction collector

Protocol:

Column Packing (Wet Method): Create a slurry of silica gel in the initial mobile phase.
 Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed



without air bubbles. Add a thin layer of sand on top to protect the silica bed.

- Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount
 of the mobile phase. Carefully apply the concentrated sample to the top of the column.
- Elution: Begin passing the mobile phase through the column, either by gravity or under low pressure (flash chromatography). The compounds will separate based on their polarity; less polar compounds typically elute first.
- Fraction Collection: Collect the eluent in a series of fractions.
- Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing pure Leucrose. Combine the pure fractions and remove the solvent by evaporation to yield crystalline Leucrose.

Analysis of Purity and Properties

4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for determining the purity of **Leucrose** and quantifying it in mixtures.

Instrumentation:

- HPLC system with a pump, autosampler, and column oven.
- Column: Amine-based columns (e.g., NH₂) or amide columns (e.g., XBridge BEH Amide) are commonly used for carbohydrate analysis.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For example, a mobile phase of 82:18 (acetonitrile:water) can be effective.
- Detector: A Refractive Index (RI) detector is standard for sugar analysis. An Evaporative Light Scattering Detector (ELSD) can be used for higher sensitivity.
- Column Temperature: Maintained at a constant temperature, e.g., 35-40°C, to ensure reproducible retention times.



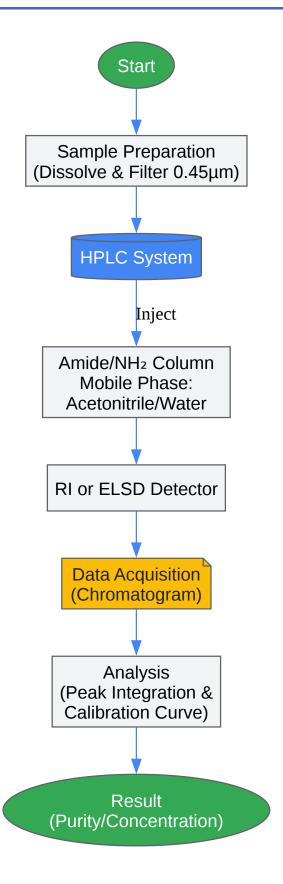




Protocol:

- Standard Preparation: Prepare a series of Leucrose standard solutions of known concentrations in the mobile phase or ultrapure water.
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or ultrapure water. Filter the solution through a 0.45 µm syringe filter to remove particulates.
- Injection: Inject the prepared standards and samples onto the HPLC system.
- Data Analysis: Construct a calibration curve by plotting the peak area of the standards
 against their concentration. Determine the concentration of Leucrose in the sample by
 comparing its peak area to the calibration curve.





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Caption: General workflow for the quantitative analysis of **Leucrose** by HPLC.



4.3.2. Determination of Optical Rotation

Optical rotation is a key physical constant for chiral molecules like **Leucrose** and is used to confirm its identity and purity.

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (typically 1 decimeter in length)
- Constant temperature water bath (e.g., 20°C)

Protocol:

- Zeroing: Fill the polarimeter cell with the solvent (e.g., distilled water) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions.
- Sample Preparation: Prepare a solution of Leucrose of a known concentration (c), measured in g/100 mL.
- Measurement: Rinse and fill the polarimeter cell with the Leucrose solution, ensuring no air bubbles are present. Place the cell in the instrument and record the observed rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (I \times c)$ Where:
 - α = observed rotation in degrees
 - I = path length of the cell in decimeters (dm)
 - c = concentration in g/100 mL
- 4.3.3. Assay for Reducing Sugar Property (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method confirms the reducing nature of **Leucrose**. In an alkaline solution, the DNS is reduced by the sugar, resulting in a color change from yellow to



reddish-brown, which can be quantified spectrophotometrically.

Materials:

- DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate (Rochelle salt), and 20 mL of 2N NaOH in water and bring the final volume to 100 mL.
- Spectrophotometer
- Water bath

Protocol:

- Reaction: To 1 mL of the Leucrose sample solution, add 1 mL of DNS reagent.
- Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change to orange or reddish-brown indicates the presence of a reducing sugar.
- Cooling & Dilution: Cool the tubes to room temperature. Add a specific volume of distilled water (e.g., 3 mL) to each tube to stop the reaction and dilute the sample.
- Measurement: Measure the absorbance of the solution using a spectrophotometer at a
 wavelength of 540 nm. The intensity of the color is proportional to the concentration of the
 reducing sugar. A calibration curve can be created using a standard reducing sugar like
 glucose.

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